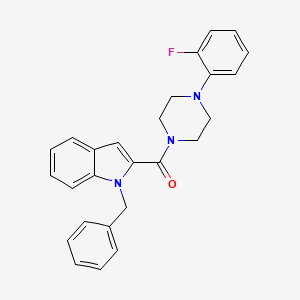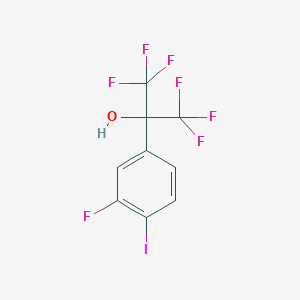
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine, also known as JNJ-39729209, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has shown promising results in preclinical studies, and its potential applications in scientific research are being investigated.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthetic Applications
Reaction of Aromatic or Heterocyclic Amines with Perfluoro-2-methylpent-2-ene : This study demonstrated the reaction of aromatic amines, including pyrimidines, with perfluoro-2-methylpent-2-ene to yield high yields of fused pyridines, ketenimines, or enamines. Such reactions underscore the utility of pyrimidin-4-amines in synthesizing complex heterocyclic structures (Flowers et al., 1974).
Synthesis of N-Cyclohexyl-imidazo[1,2-a]pyridin-3-amine Derivatives : Demonstrating the versatility of pyrimidine and amine derivatives in heterocyclic chemistry, this research outlines the synthesis of imidazo[1,2-a]pyridin-3-amine derivatives using aromatic and aliphatic aldehydes, showcasing their potential in developing novel compounds with diverse applications (Ghorbani-Vaghei & Amiri, 2014).
Atom Economic Synthesis of Pyrimidinylpyrrolidines : This research highlights an atom-economic synthesis route for highly functionalized pyrimidinylpyrrolidines, which are valuable in medicinal chemistry for their biological activity. The study underscores the significance of pyrimidine derivatives in efficient synthetic pathways (Elboray et al., 2011).
Fluorous Synthesis of Disubstituted Pyrimidines : This research illustrates a fluorous synthesis approach for disubstituted pyrimidines, leveraging the unique properties of fluorous phases for intermediate and product purification, which highlights the utility of pyrimidine derivatives in the development of new synthetic methodologies (Zhang, 2003).
Wirkmechanismus
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine, also known as Rimtuzalcap , is the Small conductance calcium-activated potassium channel protein 1 . This protein plays a crucial role in maintaining the electrical activity of cells, particularly neurons.
Mode of Action
Rimtuzalcap acts as a positive allosteric modulator of small-conductance calcium-activated K+ channels (SK channels) . It increases SK channel activity in the Purkinje cells of the cerebellar cortex, resulting in hyperpolarization and consequently, a slower firing rate .
Biochemical Pathways
The affected pathway involves the Purkinje cells of the cerebellar cortex and their downstream effects on the thalamocortical system . These Purkinje cells have a glutamatergic excitatory input to deep cerebellar neurons in the dentate nucleus, which themselves exert the same input on the ventral intermediate nucleus in the thalamocortical system .
Result of Action
The result of Rimtuzalcap’s action is a decrease in the firing of neurons in the olivo-cerebellar network . This decrease is theorized to contribute to the dysfunction of oscillatory neuronal input to the motor cortex that results in the presentation of motor tremors in the typical 4-12 Hz band associated with essential tremor .
Eigenschaften
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c1-8-14-7-4-10(15-8)16-9-2-5-11(12,13)6-3-9/h4,7,9H,2-3,5-6H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKDRKMXJKXAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCC(CC2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)
![2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole](/img/structure/B2367515.png)
![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)



![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)



![1-(6-methylbenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2367531.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)
![N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2367534.png)